molecular formula C9H16F3NO5 B13486102 4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid

4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid

Cat. No.: B13486102
M. Wt: 275.22 g/mol
InChI Key: LEVCAWLWZPBQJB-UHFFFAOYSA-N
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Description

4-[(1-aminopropan-2-yl)oxy]butanoic acid; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a butanoic acid backbone with an aminopropyl group attached via an ether linkage, and it is often associated with trifluoroacetic acid, which is known for its strong acidity and ability to stabilize certain chemical structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-aminopropan-2-yl)oxy]butanoic acid typically involves the reaction of 4-hydroxybutanoic acid with 1-aminopropan-2-ol under acidic or basic conditions to form the ether linkage. The reaction can be catalyzed by various agents, including strong acids like hydrochloric acid or sulfuric acid, or bases such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of trifluoroacetic acid in the process helps to stabilize the intermediate compounds and drive the reaction to completion. The final product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-aminopropan-2-yl)oxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(1-aminopropan-2-yl)oxy]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-[(1-aminopropan-2-yl)oxy]butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, modulating their activity and leading to downstream effects. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-aminopropan-2-yl)oxy]butanoic acid without trifluoroacetic acid: This compound lacks the stabilizing effect of trifluoroacetic acid, making it less reactive and stable.

    Other aminopropyl ethers: Compounds with similar aminopropyl ether linkages but different backbones or substituents may have different reactivity and applications.

Uniqueness

The presence of trifluoroacetic acid in 4-[(1-aminopropan-2-yl)oxy]butanoic acid imparts unique properties, including enhanced stability and reactivity. This makes it particularly useful in various scientific and industrial applications where these properties are desirable.

Properties

Molecular Formula

C9H16F3NO5

Molecular Weight

275.22 g/mol

IUPAC Name

4-(1-aminopropan-2-yloxy)butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15NO3.C2HF3O2/c1-6(5-8)11-4-2-3-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3,(H,9,10);(H,6,7)

InChI Key

LEVCAWLWZPBQJB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OCCCC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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